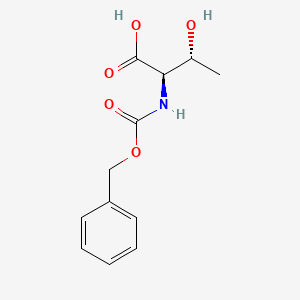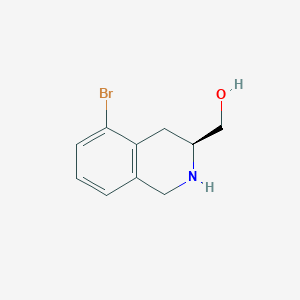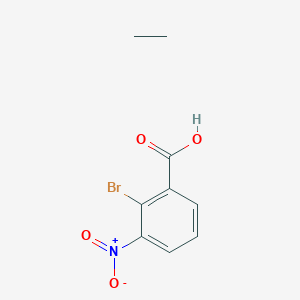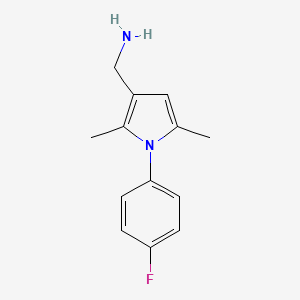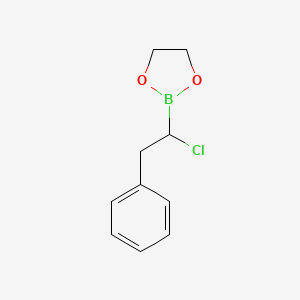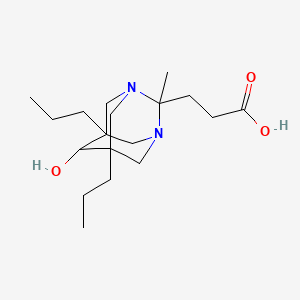
3-(6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid is a complex organic compound with a unique structure that includes a diazaadamantane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazaadamantane core, followed by functionalization to introduce the hydroxy and propanoic acid groups. Common reagents used in these reactions include strong bases, acids, and various organic solvents. The reaction conditions often require precise temperature control and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The diazaadamantane core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid involves its interaction with specific molecular targets. The diazaadamantane core can bind to enzymes or receptors, altering their activity. The hydroxy and propanoic acid groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diazaadamantane derivatives: Compounds with similar core structures but different functional groups.
Hydroxypropanoic acids: Compounds with similar functional groups but different core structures.
Uniqueness
3-(6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid is unique due to the combination of its diazaadamantane core and specific functional groups. This combination provides a distinct set of chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C18H32N2O3 |
|---|---|
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
3-(6-hydroxy-2-methyl-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)propanoic acid |
InChI |
InChI=1S/C18H32N2O3/c1-4-7-17-10-19-12-18(8-5-2,15(17)23)13-20(11-17)16(19,3)9-6-14(21)22/h15,23H,4-13H2,1-3H3,(H,21,22) |
Clave InChI |
NHSBGDDLYPUMLG-UHFFFAOYSA-N |
SMILES canónico |
CCCC12CN3CC(C1O)(CN(C2)C3(C)CCC(=O)O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


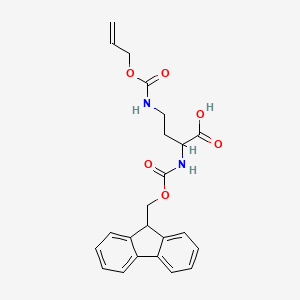
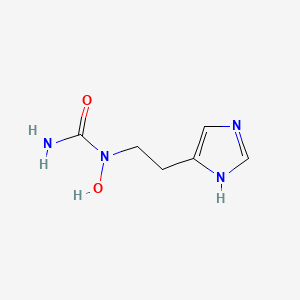
methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B12822738.png)
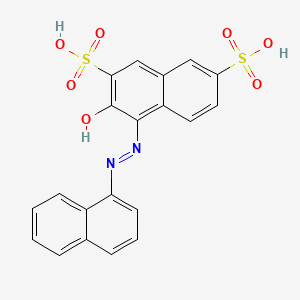
![(2S)-7-[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B12822756.png)
![(2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl) sulfate;tetrabutylazanium](/img/structure/B12822757.png)
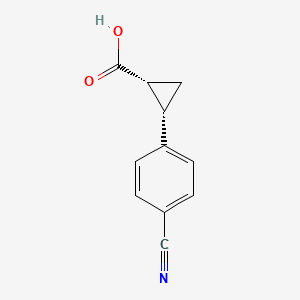
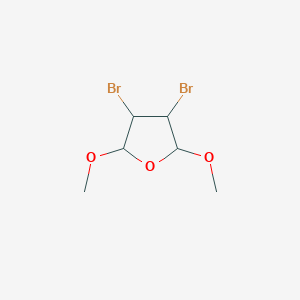
![2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B12822776.png)
